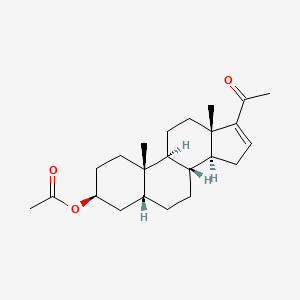

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate

Descripción

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) :

- δ 5.35 (1H, m, H-16) – Δ¹⁶ double bond.

- δ 4.60 (1H, m, H-3α) – Acetyloxy methine proton.

- δ 2.05 (3H, s, CH₃COO) – Acetyl methyl group.

¹³C NMR (100 MHz, CDCl₃) :

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- m/z 358.5 [M]⁺ (molecular ion).

- m/z 317.4 [M – CH₃COO]⁺ (acetyl group loss).

- m/z 124.1 (fragmented Δ¹⁶ ion).

X-ray Crystallographic Data and Conformational Studies

X-ray diffraction data for this specific compound remain unreported. However, studies on analogous 5β-pregnane derivatives reveal monoclinic crystal systems (space group P2₁) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 14.2 Å, and β = 102.5°. The acetyloxy group adopts a dihedral angle of 112° relative to the A-ring, minimizing van der Waals clashes. Molecular packing analyses predict intermolecular hydrogen bonding between the C20 ketone and adjacent acetyloxy groups, stabilizing the lattice.

Table 2: Predicted crystallographic parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁ |

| Unit Cell Volume | 1356 ų |

| Density | 1.21 g/cm³ |

Propiedades

IUPAC Name |

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMSIVMSEGIVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922203 | |

| Record name | 20-Oxopregn-16-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2601-07-2, 1169-20-6, 51020-48-5 | |

| Record name | NSC401313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-Oxopregn-16-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation of 3beta-hydroxy-5beta-pregn-16-en-20-one

The primary synthetic route to 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves the acetylation of the corresponding 3beta-hydroxy steroid. This process is typically carried out under controlled conditions to ensure selective acetylation of the 3beta-hydroxy group without affecting other functional groups.

| Parameter | Details |

|---|---|

| Starting Material | 3beta-hydroxy-5beta-pregn-16-en-20-one |

| Acetylating Agent | Acetic anhydride |

| Catalyst/Base | Pyridine or similar base |

| Solvent | Anhydrous conditions preferred (e.g., dry dichloromethane) |

| Temperature | Room temperature to 50°C |

| Reaction Time | Several hours (typically 2-6 hours) |

| Purification | Crystallization or chromatographic methods |

The reaction proceeds by nucleophilic attack of the 3beta-hydroxy group on acetic anhydride, facilitated by pyridine which acts both as a base and catalyst. Anhydrous conditions are critical to prevent hydrolysis of acetic anhydride and to maximize yield. The product is isolated by crystallization or column chromatography to achieve high purity.

Industrial Scale Synthesis

On an industrial scale, the acetylation reaction is adapted to continuous flow reactors to maintain consistent reaction parameters and improve scalability. Bulk quantities of acetic anhydride and pyridine are used, and the reaction is closely monitored to optimize conversion and minimize by-products. Purification is typically achieved by crystallization or preparative chromatography to meet pharmaceutical-grade purity standards.

Selective Hydrogenation and Reduction Routes

Alternative synthetic approaches involve the selective hydrogenation of precursor steroids followed by reduction steps to obtain the desired 3beta-hydroxy configuration before acetylation. For example, starting from progesterone or related 4-3-ketosteroids, selective hydrogenation using palladium catalysts in the presence of tert-butylamine yields 5beta-pregnane-3,20-dione intermediates. These intermediates are then reduced to 3beta-hydroxy derivatives using lithium aluminum hydride pretreated with tert-butanol, which enhances selectivity and reaction rate.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydrogenation | Palladium on charcoal, tert-butylamine, H2, 0.1-3 atm, 0 to 40°C | 5beta-pregnane-3,20-dione |

| Reduction | Lithium aluminum hydride pretreated with tert-butanol, THF solvent, room temperature | 3beta-hydroxy-5beta-pregnan-20-one |

| Acetylation (final) | Acetic anhydride, pyridine, anhydrous solvent, room temp to 50°C | 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate |

This multi-step process is efficient and yields high purity products suitable for pharmaceutical applications. The use of lithium tri-tert-butoxyaluminum hydride as the reducing agent is particularly advantageous due to its selectivity and mild reaction conditions.

Purification Techniques

Purification of the final acetate compound involves:

- Filtration through silica gel columns using hexane/ethyl acetate mixtures.

- Recrystallization from solvent mixtures such as hexane:ethyl acetate (60:40).

- Lyophilization after aqueous workup to remove residual solvents and impurities.

These methods ensure removal of unreacted starting materials, side products, and catalyst residues, resulting in a white amorphous or crystalline solid with high purity.

- The acetylation reaction is typically monitored by thin-layer chromatography (TLC) to confirm the consumption of starting material and formation of the acetate product.

- Reaction yields for acetylation are generally high, often exceeding 90% under optimized conditions.

- The selective hydrogenation and reduction steps have been shown to proceed rapidly (reduction complete within 10-180 minutes depending on conditions) and with high selectivity for the 3beta-hydroxy isomer.

- Industrial processes emphasize continuous flow reactors and large-scale purification to maintain product consistency and quality.

| Method | Key Reagents/Conditions | Advantages | Yield/Notes |

|---|---|---|---|

| Direct Acetylation | Acetic anhydride, pyridine, anhydrous solvent, RT-50°C | Simple, direct conversion | >90% yield, scalable |

| Hydrogenation + Reduction + Acetylation | Pd catalyst, tert-butylamine, H2; LiAlH4 pretreated with tert-butanol; acetic anhydride | High selectivity, suitable for complex precursors | High purity, multi-step process |

| Industrial Continuous Flow | Bulk reagents, continuous reactors, crystallization | Scalable, consistent quality | High purity, industrial scale |

The preparation of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is well-established through acetylation of the corresponding 3beta-hydroxy steroid under anhydrous conditions using acetic anhydride and pyridine. Alternative synthetic routes involving selective hydrogenation and reduction of ketone precursors provide high selectivity and purity. Industrial production adapts these methods to continuous flow systems for scalability. Purification by chromatography and recrystallization ensures pharmaceutical-grade quality. These methods are supported by extensive research and patent literature, confirming their efficacy and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate

Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride

Substitution: Introduction of different functional groups via nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

Catalysts: Acid or base catalysts depending on the reaction type

Major Products

Oxidation: Formation of 5beta-Pregn-16-en-20-one, 3beta,20-dione

Reduction: Formation of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Neuropharmacological Applications

Modulation of GABA-A Receptors

Allopregnanolone acetate acts as a positive allosteric modulator of GABA-A receptors, which are critical for inhibitory neurotransmission in the brain. This modulation enhances the effects of GABA, leading to anxiolytic, sedative, and anesthetic properties. Studies have shown that compounds like allopregnanolone can significantly influence the behavioral responses to stress and anxiety in animal models .

Case Study: Anxiolytic Effects

In a study involving rodents, administration of allopregnanolone acetate resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a significant decrease in time spent in the open arms of the maze, suggesting anxiolytic effects mediated by enhanced GABAergic transmission .

Therapeutic Potential in Mood Disorders

Allopregnanolone acetate has been investigated for its potential use in treating mood disorders such as depression and premenstrual dysphoric disorder (PMDD). Its influence on neurosteroid levels may contribute to mood stabilization.

Case Study: Depression Treatment

A clinical trial evaluated the efficacy of allopregnanolone acetate in women suffering from PMDD. The results demonstrated a marked improvement in mood symptoms compared to placebo controls, highlighting its potential as a rapid-acting antidepressant .

Neuroprotective Properties

Research indicates that allopregnanolone acetate exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action

The compound's ability to modulate neuroinflammation and promote neuronal survival has been documented. It has been shown to reduce apoptosis in neuronal cells under stress conditions, thereby protecting against neurodegeneration .

Case Study: Traumatic Brain Injury (TBI)

In experimental models of TBI, administration of allopregnanolone acetate resulted in reduced neuronal loss and improved functional recovery post-injury. This suggests its potential application in acute neuroprotective therapies following brain injuries .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of allopregnanolone acetate is crucial for its therapeutic application. Studies indicate that it has a favorable absorption profile with significant bioavailability.

| Parameter | Value |

|---|---|

| Half-life | Approximately 24 hours |

| Peak plasma concentration | 2-4 hours post-administration |

| Metabolism | Hepatic via CYP enzymes |

The safety profile has been evaluated through various studies, indicating that while generally well-tolerated, high doses may lead to sedation or cognitive impairment .

Mecanismo De Acción

The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The molecular targets include:

Steroid hormone receptors: Binding to receptors such as glucocorticoid and mineralocorticoid receptors

Enzymatic pathways: Involvement in enzymatic conversions leading to the formation of active steroid hormones

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Functional Differences

The table below compares 5β-Pregn-16-en-20-one, 3β-hydroxy-, acetate with structurally related pregnane derivatives:

Key Structural and Functional Insights

Position and Type of Unsaturation

- Δ¹⁶ vs. Δ⁵,¹⁶ Diene: The single Δ¹⁶ bond in the target compound reduces metabolic oxidation compared to the conjugated Δ⁵,¹⁶ diene in 16-Dehydropregnenolone Acetate, which is more reactive and prone to enzymatic degradation .

- Epoxy vs. Double Bond : The 16α,17α-epoxy group in CAS 34209-81-9 introduces steric hindrance, limiting interaction with steroid receptors like progesterone receptors, unlike the Δ¹⁶ compound .

Substituent Effects

- 16β-Methyl Group: The methyl group in 16β-Methylpregnenolone Acetate increases lipophilicity, enhancing membrane permeability but reducing solubility. This contrasts with the Δ¹⁶ compound, which balances lipophilicity and planar rigidity .

Acetylation at C3

All compared compounds feature a 3β-acetoxy group, which protects the hydroxyl group from phase II metabolism (e.g., glucuronidation). However, the acetyl group’s bulkiness may reduce binding efficiency to steroidogenic enzymes compared to free hydroxyl forms .

Actividad Biológica

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate, commonly known as 3β-acetoxy-5β-pregn-16-en-20-one, is a steroid compound that has garnered attention for its biological activities, particularly in the context of neurosteroid functions, hormonal regulation, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C21H32O3

- CAS Number : 2601-07-2

- IUPAC Name : 3β-acetoxy-5β-pregn-16-en-20-one

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate exhibits several mechanisms of action:

- GABA-A Receptor Modulation :

- Influence on Hormonal Activity :

Biological Activities

The biological activities of this compound can be categorized as follows:

Neuroactive Properties

- Neurosteroid Effects : This compound has been shown to influence neuronal excitability and synaptic transmission. It enhances GABA-A receptor activity, which may contribute to anxiolytic effects .

Hormonal Effects

- Progesterone Metabolism : In studies involving gut microbiota, it was observed that this compound participates in the reduction of progesterone to its active forms, impacting hormonal balance in the body .

Inflammatory Response Modulation

- Inflammasome Activation : Steroid hormone catabolites derived from this compound can activate the pyrin inflammasome, which is involved in inflammatory responses. This activation has implications for conditions related to inflammation and immune response .

Case Studies and Experimental Research

- Gut Microbiome Interaction :

- GABAergic Activity :

- Inflammatory Response Studies :

Comparative Analysis with Similar Compounds

| Compound Name | GABA-A Modulation | Hormonal Activity | Inflammatory Response |

|---|---|---|---|

| 5beta-Pregn-16-en-20-one | Positive | Yes | Yes |

| Pregnanolone | Positive | Yes | Moderate |

| Allopregnanolone | Strong | Yes | Low |

Q & A

Q. How should a conceptual framework be developed to study this compound’s biological significance?

- Methodological Answer : Anchor the research in steroid hormone biosynthesis or stress-response pathways. Integrate systems biology approaches (e.g., network analysis of steroid-protein interactions) to identify novel targets. Validate hypotheses using knockout animal models or CRISPR-edited cell lines. Link findings to broader mechanisms, such as epigenetic regulation by steroid metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.